molecular formula C20H12ClF2NO2 B299567 N-(2-benzoylphenyl)-2-chloro-4,5-difluorobenzamide

N-(2-benzoylphenyl)-2-chloro-4,5-difluorobenzamide

Cat. No. B299567
M. Wt: 371.8 g/mol
InChI Key: GRYOUZMUIPLMRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzoylphenyl)-2-chloro-4,5-difluorobenzamide, also known as BPN-15606, is a small molecule drug that has been developed as a potential treatment for Alzheimer's disease. It belongs to a class of compounds called benzamide derivatives, which have been shown to have neuroprotective properties.

Mechanism of Action

N-(2-benzoylphenyl)-2-chloro-4,5-difluorobenzamide works by inhibiting the activity of beta-secretase, which is an enzyme that cleaves amyloid precursor protein (APP) to produce amyloid-beta peptides. These peptides are believed to play a key role in the development of Alzheimer's disease by forming plaques in the brain. By inhibiting beta-secretase, N-(2-benzoylphenyl)-2-chloro-4,5-difluorobenzamide reduces the production of amyloid-beta peptides and may help to prevent the formation of plaques in the brain.
Biochemical and Physiological Effects:
N-(2-benzoylphenyl)-2-chloro-4,5-difluorobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of amyloid-beta peptides in the brain, which may help to prevent the formation of plaques. It has also been shown to reduce inflammation in the brain and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-benzoylphenyl)-2-chloro-4,5-difluorobenzamide for lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the role of beta-secretase and amyloid-beta peptides in Alzheimer's disease. However, one limitation of N-(2-benzoylphenyl)-2-chloro-4,5-difluorobenzamide is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.

Future Directions

There are several future directions for research on N-(2-benzoylphenyl)-2-chloro-4,5-difluorobenzamide. One area of focus is to further investigate its mechanism of action and to determine whether it has any other targets in addition to beta-secretase. Another area of focus is to test its efficacy and safety in clinical trials, which will be necessary before it can be approved for use as a treatment for Alzheimer's disease. Finally, researchers may also investigate the potential use of N-(2-benzoylphenyl)-2-chloro-4,5-difluorobenzamide for other neurodegenerative diseases, such as Parkinson's disease or Huntington's disease.

Synthesis Methods

The synthesis of N-(2-benzoylphenyl)-2-chloro-4,5-difluorobenzamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-chloro-4,5-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzophenone in the presence of a base to yield N-(2-benzoylphenyl)-2-chloro-4,5-difluorobenzamide. The final product is purified by column chromatography to obtain a pure compound.

Scientific Research Applications

N-(2-benzoylphenyl)-2-chloro-4,5-difluorobenzamide has been extensively studied for its potential use as a treatment for Alzheimer's disease. It has been shown to inhibit the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. N-(2-benzoylphenyl)-2-chloro-4,5-difluorobenzamide has also been shown to have neuroprotective properties, which may help to prevent the death of neurons in the brain.

properties

Molecular Formula

C20H12ClF2NO2

Molecular Weight

371.8 g/mol

IUPAC Name

N-(2-benzoylphenyl)-2-chloro-4,5-difluorobenzamide

InChI

InChI=1S/C20H12ClF2NO2/c21-15-11-17(23)16(22)10-14(15)20(26)24-18-9-5-4-8-13(18)19(25)12-6-2-1-3-7-12/h1-11H,(H,24,26)

InChI Key

GRYOUZMUIPLMRI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3Cl)F)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3Cl)F)F

Origin of Product

United States

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